[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,3-triazole core substituted with a 3-methoxyphenyl group at position 1 and a pyridin-4-yl group at position 3. The triazole moiety is linked via a methanone bridge to a piperazine ring, which is further substituted with a 3-methylphenyl group at position 4. The presence of both triazole and piperazine motifs aligns with known pharmacophores for kinase inhibition or neurotransmitter modulation .
Properties
IUPAC Name |
[1-(3-methoxyphenyl)-5-pyridin-4-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O2/c1-19-5-3-6-21(17-19)30-13-15-31(16-14-30)26(33)24-25(20-9-11-27-12-10-20)32(29-28-24)22-7-4-8-23(18-22)34-2/h3-12,17-18H,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTMLICICLJYSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The compound is typically synthesized using click chemistry , particularly the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored for its efficiency and high yields in forming the triazole ring structure. The synthesis involves multiple steps that include the formation of the triazole core and subsequent functionalization to introduce various substituents that enhance biological activity.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 365.43 g/mol . The structure includes:
- Triazole ring : Essential for biological activity.
- Pyridine moiety : Known to enhance binding affinity to biological targets.
- Methoxy and methyl groups : Contribute to hydrophobic interactions that may influence pharmacokinetics.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating notable Minimum Inhibitory Concentration (MIC) values.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 6.25 |
| 2 | S. aureus | 12.5 |
These findings suggest that modifications in the triazole structure can lead to enhanced antimicrobial efficacy.
Anticancer Potential
The compound's mechanism of action includes interaction with specific molecular targets involved in cancer cell proliferation. Triazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and HDAC, which are crucial for cancer cell survival and growth.
Recent studies highlight the anticancer potential of related triazole compounds, showing effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
Some studies have reported that triazole derivatives possess anti-inflammatory activities by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
Case Studies
A study conducted by Suma et al. evaluated a series of triazole derivatives for their antimicrobial properties using the cup plate diffusion method. Among the tested compounds, those structurally related to our compound exhibited comparable efficacy to standard antibiotics like Ciprofloxacin against Staphylococcus aureus .
Another investigation focused on the anticancer properties of triazole derivatives, revealing their ability to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a class of methanone-linked heterocycles. Key structural analogues include:
| Compound Name | Key Substituents | Molecular Weight | Observed Activity | Reference |
|---|---|---|---|---|
| [1-(3-Methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone | 3-MeO-phenyl, pyridin-4-yl, 3-Me-phenyl-piperazine | 456.5 g/mol | Hypothesized kinase inhibition | |
| [4-(3-Methoxyphenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone | 3-MeO-phenyl-piperazine, 4-MeO-phenyl-thiadiazole | 410.5 g/mol | Unreported | |
| (1-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazol-4-yl)(4-pyridinyl)methanone | 3,5-bis(CF₃)-phenyl, 5-Me-triazole, pyridin-4-yl | 434.3 g/mol | Potential antiviral activity | |
| 5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Indole, pyrazoline, pyridin-3-yl | 379.4 g/mol | Antimicrobial activity |
Key Observations :
- Triazole vs.
- Substituent Effects : The 3-methylphenyl group on the piperazine ring (target compound) may enhance lipophilicity compared to methoxy-substituted analogues (e.g., ). Trifluoromethyl groups (e.g., ) improve metabolic stability but may reduce solubility.
Pharmacological and Computational Comparisons
- Antimicrobial Activity: Pyrazoline-methanone hybrids (e.g., ) show moderate activity against Staphylococcus aureus, but the target compound’s piperazine moiety may shift specificity toward neurological targets.
- Metabolic Stability: Piperazine derivatives generally exhibit improved pharmacokinetic profiles due to enhanced solubility and reduced CYP450 interactions compared to non-piperazine analogues .
Challenges in Comparative Analysis
- Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Predictions rely on structural parallels (e.g., pyridinyl-triazole systems in ).
- Divergent Biological Targets : Similar compounds may bind to unrelated receptors (e.g., GPR119 agonists in vs. kinase inhibitors in ), complicating cross-comparison.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent coupling with a 4-(3-methylphenyl)piperazine moiety under Buchwald-Hartwig amination or nucleophilic substitution conditions is critical. Key reagents include Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) for cross-coupling steps. Purification via column chromatography with gradients (e.g., hexane/EtOAc) ensures high yield and purity. Reaction monitoring by TLC and NMR is essential to confirm intermediate structures .
Q. How can spectroscopic and crystallographic methods characterize this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks by comparing with analogous triazole-piperazine derivatives (e.g., δ 8.5–8.7 ppm for pyridinyl protons; δ 3.5–4.0 ppm for piperazine CH₂ groups) .
- IR : Identify carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and triazole C-N vibrations at 1450–1500 cm⁻¹ .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 6.07 Å, b = 18.69 Å) are common in related triazole derivatives. Hydrogen-bonding networks between the triazole N and methoxyphenyl O atoms stabilize the lattice .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and electronic properties. Molecular docking (AutoDock Vina) into target proteins (e.g., serotonin receptors) identifies binding affinities. Focus on the triazole’s dipole moment and piperazine’s conformational flexibility. Molecular dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK-293 vs. CHO-K1) and buffer conditions (pH, divalent cations).
- Structural Analogues : Test derivatives with modified substituents (e.g., 4-fluorophenyl vs. 3-methoxyphenyl) to isolate activity trends. For example, replacing the pyridinyl group with a benzothiazole moiety may alter receptor selectivity .
- Purity Validation : Use HPLC-MS (≥95% purity) to exclude batch-dependent impurities as confounding factors .
Q. What experimental designs are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with variations on the triazole (e.g., 1,2,4-triazole vs. 1,2,3-triazole) and piperazine (e.g., 4-aryl vs. 4-alkyl groups).
- In Vitro Assays : Measure binding affinity (radioligand displacement) and functional activity (cAMP accumulation) for GPCR targets. For example, compare EC₅₀ values for serotonin 5-HT₁A vs. dopamine D₂ receptors .
- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) and steric (Taft Eₛ) parameters with activity .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Solubility Testing : Use shake-flask method with HPLC quantification. For example, logP values may vary due to protonation of the piperazine nitrogen in acidic media (e.g., pH 2 vs. 7.4).
- Co-solvent Systems : Evaluate solubilization via DMSO/water mixtures (≤5% DMSO) to mimic physiological conditions. Conflicting reports often arise from inconsistent solvent ratios or temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
